molecular formula C14H18N2O2S2 B2596289 (2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396558-71-6

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2596289
CAS No.: 1396558-71-6
M. Wt: 310.43
InChI Key: LYSAAHRYQUYIRP-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyridine ring, a spirocyclic framework, and various heteroatoms, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes involved in inflammatory pathways or receptors that mediate cellular responses. The compound’s spirocyclic structure and heteroatoms contribute to its binding affinity and specificity, modulating the activity of these targets and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its combination of a pyridine ring, a spirocyclic structure, and multiple heteroatoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-19-12-11(3-2-6-15-12)13(17)16-7-4-14(5-8-16)18-9-10-20-14/h2-3,6H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSAAHRYQUYIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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